molecular formula C6H6ClFN2 B2654672 4-Chloro-3-fluoropyridine-2-methanamine CAS No. 1260903-03-4

4-Chloro-3-fluoropyridine-2-methanamine

Cat. No.: B2654672
CAS No.: 1260903-03-4
M. Wt: 160.58
InChI Key: ZCSGHHVJWIODFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluoropyridine-2-methanamine is a heterocyclic organic compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine-2-methanamine typically involves multi-step reactions starting from commercially available pyridine derivatives

For example, 4-Chloro-3-fluoropyridine can be synthesized by reacting 3-fluoropyridine with chlorine gas under controlled conditions. The resulting 4-Chloro-3-fluoropyridine is then subjected to a nucleophilic substitution reaction with methanamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoropyridine-2-methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Methanamine, ammonia, and other amines.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

4-Chloro-3-fluoropyridine-2-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropyridine-2-methanamine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms can influence the compound’s electronic properties, making it a potential ligand for various enzymes and receptors. The methanamine group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoropyridine-2-methanamine is unique due to the combination of chlorine, fluorine, and methanamine substituents on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

(4-chloro-3-fluoropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSGHHVJWIODFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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